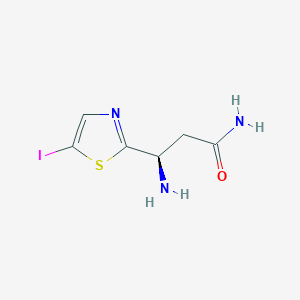
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a compound that features a unique combination of an amino group, an iodine atom, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using an acid chloride or an ester as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or dyes.
作用機序
The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The iodine atom and the thiazole ring can play crucial roles in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide: Similar structure but with a chlorine atom instead of iodine.
(3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.
(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of the iodine atom in (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs.
特性
分子式 |
C6H8IN3OS |
|---|---|
分子量 |
297.12 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1 |
InChIキー |
NTPUSAVPMJZBAU-GSVOUGTGSA-N |
異性体SMILES |
C1=C(SC(=N1)[C@@H](CC(=O)N)N)I |
正規SMILES |
C1=C(SC(=N1)C(CC(=O)N)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


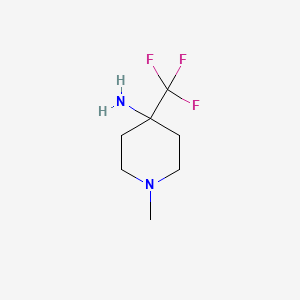
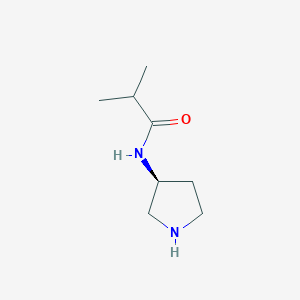
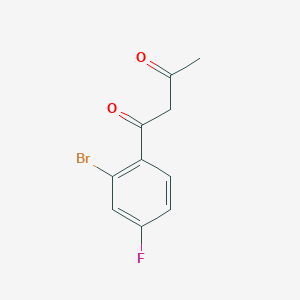


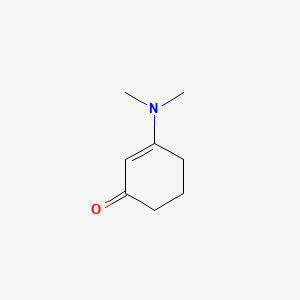
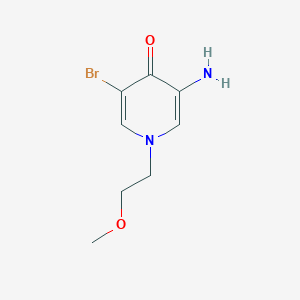

![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
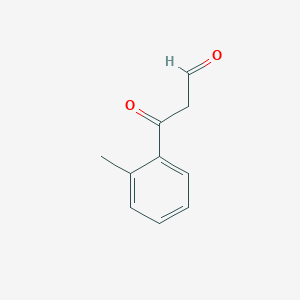
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)
